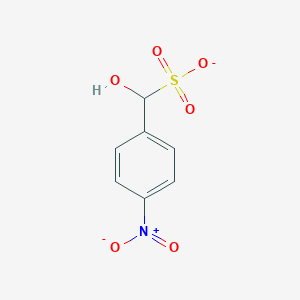![molecular formula C37H42N2O8 B273811 Ethyl 2,6-bis(4-butoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B273811.png)
Ethyl 2,6-bis(4-butoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,6-bis(4-butoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate, commonly known as ETP-469, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of ETP-469 is not fully understood. However, studies have shown that ETP-469 can bind to and stabilize the conformation of a specific protein called Hsp90, which is involved in the folding and stabilization of various client proteins. By stabilizing Hsp90, ETP-469 can enhance the activity of various client proteins, including those involved in neuroprotection and anti-inflammatory responses.
Biochemical and Physiological Effects:
ETP-469 has been shown to have various biochemical and physiological effects. Studies have shown that ETP-469 can increase the expression of various neuroprotective proteins, including BDNF and GDNF, which are involved in neuronal survival and growth. Additionally, ETP-469 has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
ETP-469 has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. Additionally, ETP-469 has been extensively studied for its potential therapeutic properties, making it a promising candidate for drug development.
However, there are also some limitations associated with the use of ETP-469 in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. Additionally, ETP-469 has not yet been tested in clinical trials, so its safety and efficacy in humans are not fully known.
Orientations Futures
There are several future directions for research on ETP-469. One area of research is to further understand the mechanism of action of ETP-469 and its interactions with client proteins. Additionally, further studies are needed to determine the safety and efficacy of ETP-469 in humans, which could lead to the development of new therapies for various disease conditions.
Another area of research is to explore the potential of ETP-469 as a research tool for studying the role of Hsp90 and client proteins in various disease conditions. Finally, there is a need for the development of more potent and selective analogs of ETP-469, which could enhance its therapeutic potential and reduce any potential side effects.
Conclusion:
ETP-469 is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It has been extensively studied for its potential applications in neurodegenerative diseases, anti-inflammatory and anti-cancer therapies. Although there are still limitations associated with the use of ETP-469 in lab experiments, further research could lead to the development of new therapies for various disease conditions.
Méthodes De Synthèse
ETP-469 is synthesized through a multi-step process that involves the reaction of a series of chemical reagents under specific conditions. The synthesis starts with the reaction of 4-butoxybenzaldehyde with 2,6-dimethylaniline to form a Schiff base, which is then reduced to yield the corresponding amine. The amine is then reacted with ethyl 2-bromoacetate to form the ester, which is subsequently subjected to a series of cyclization and oxidation reactions to yield the final product.
Applications De Recherche Scientifique
ETP-469 has been extensively studied for its potential therapeutic properties in various disease conditions. One of the most promising applications of ETP-469 is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that ETP-469 has neuroprotective properties and can prevent the formation of toxic protein aggregates that are responsible for neuronal damage in these diseases.
ETP-469 has also been studied for its potential anti-inflammatory and anti-cancer properties. Studies have shown that ETP-469 can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, ETP-469 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Nom du produit |
Ethyl 2,6-bis(4-butoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate |
|---|---|
Formule moléculaire |
C37H42N2O8 |
Poids moléculaire |
642.7 g/mol |
Nom IUPAC |
ethyl 4,10-bis(4-butoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate |
InChI |
InChI=1S/C37H42N2O8/c1-6-9-19-46-24-15-11-22(12-16-24)38-32(40)27-26-21(4)29(36(44)45-8-3)37(5,30(27)34(38)42)31-28(26)33(41)39(35(31)43)23-13-17-25(18-14-23)47-20-10-7-2/h11-18,26-28,30-31H,6-10,19-20H2,1-5H3 |
Clé InChI |
CCUJUXMAMRIMBC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3C4C5C(C(=O)N(C5=O)C6=CC=C(C=C6)OCCCC)C(C3C2=O)(C(=C4C)C(=O)OCC)C |
SMILES canonique |
CCCCOC1=CC=C(C=C1)N2C(=O)C3C4C5C(C(=O)N(C5=O)C6=CC=C(C=C6)OCCCC)C(C3C2=O)(C(=C4C)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)







![N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B273760.png)
